![molecular formula C26H32N2OS B14253628 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol CAS No. 393147-76-7](/img/structure/B14253628.png)
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is a complex organic compound that features a naphthalene ring substituted with a phenyldiazenyl group and a decane-1-thiol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The phenyldiazenyl group can be introduced via a diazotization reaction, followed by coupling with the naphthalene ring. The decane-1-thiol chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azo group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol.
Azo compounds: Compounds like azobenzene and methyl orange.
Thiol-containing compounds: Compounds like cysteine and glutathione.
Uniqueness
10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol is unique due to its combination of a naphthalene ring, an azo group, and a thiol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
393147-76-7 |
|---|---|
Formule moléculaire |
C26H32N2OS |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
10-(4-phenyldiazenylnaphthalen-1-yl)oxydecane-1-thiol |
InChI |
InChI=1S/C26H32N2OS/c30-21-13-6-4-2-1-3-5-12-20-29-26-19-18-25(23-16-10-11-17-24(23)26)28-27-22-14-8-7-9-15-22/h7-11,14-19,30H,1-6,12-13,20-21H2 |
Clé InChI |
NLXMCRUHRPMKHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)OCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


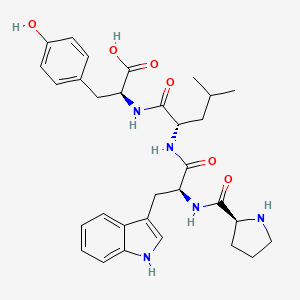
![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
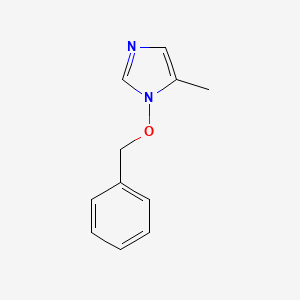
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
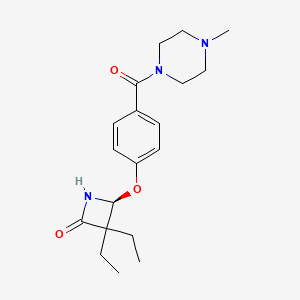
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
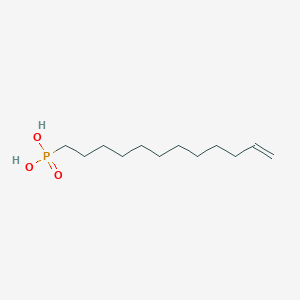
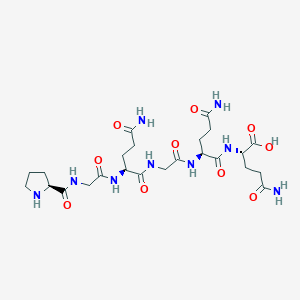
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
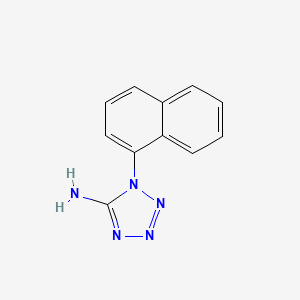
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
